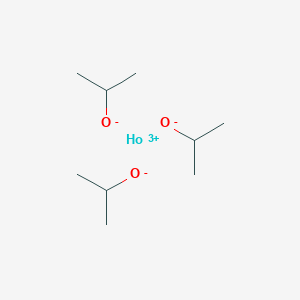

Holmium tripropan-2-olate

CAS No.: 30429-72-2

Cat. No.: VC3935342

Molecular Formula: C9H21HoO3

Molecular Weight: 342.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30429-72-2 |

|---|---|

| Molecular Formula | C9H21HoO3 |

| Molecular Weight | 342.19 g/mol |

| IUPAC Name | holmium(3+);propan-2-olate |

| Standard InChI | InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

| Standard InChI Key | NYLSGCTWRDYISF-UHFFFAOYSA-N |

| SMILES | CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3] |

| Canonical SMILES | CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3] |

Introduction

Chemical Identity and Structural Characteristics

Holmium tripropan-2-olate is a coordination compound where holmium(III) () is bound to three propan-2-olate () ligands. The propan-2-olate ligand, derived from isopropanol via deprotonation, adopts a branched alkoxide structure, which influences the steric and electronic environment around the holmium center.

Molecular Geometry

Lanthanide alkoxides typically exhibit complex geometries due to the large ionic radius of (approximately 1.015 Å) and its high coordination number (often 8–9). In holmium tripropan-2-olate, the three propan-2-olate ligands likely occupy equatorial positions, with additional coordination sites filled by solvent molecules or counterions in solution. X-ray diffraction studies of analogous compounds, such as holmium(III) complexes with fluorinated ligands, reveal distorted square-antiprismatic geometries .

Synthesis and Purification

The synthesis of holmium tripropan-2-olate can be inferred from methods used for similar lanthanide alkoxides. A plausible route involves the reaction of holmium(III) chloride () with sodium propan-2-olate () in an anhydrous solvent:

This reaction must be conducted under inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of both reactants and products . Sodium propan-2-olate, a key precursor, is highly reactive toward water, with a hydrolytic sensitivity rating of 7 (reacts slowly with moisture) . Purification likely involves vacuum sublimation or recrystallization from tetrahydrofuran (THF), given the solubility of sodium propan-2-olate in THF .

Physical and Chemical Properties

Thermal Stability

While direct data on holmium tripropan-2-olate is scarce, related holmium complexes exhibit thermal decomposition temperatures above 200°C. For example, holmium fluoride nanoparticles () synthesized via solvothermal methods show stability up to 400°C . The propan-2-olate ligands may decompose at lower temperatures, releasing isopropanol and forming holmium oxide residues.

Table 1: Inferred Physical Properties of Holmium Tripropan-2-olate

Reactivity

The compound is expected to undergo hydrolysis in the presence of water:

This reactivity parallels that of sodium propan-2-olate, which reacts slowly with water to form isopropanol and sodium hydroxide .

Spectroscopic Characterization

Photoluminescence

Holmium(III) ions are known for their sharp emission bands in the near-infrared (NIR) region. In the complex , holmium emits at ~2 μm due to transitions . While tripropan-2-olate lacks fluorinated ligands, the center in holmium tripropan-2-olate may still exhibit NIR luminescence, albeit with reduced efficiency due to non-radiative decay from vibrational modes of the propan-2-olate ligands.

Magnetic Resonance Imaging (MRI)

Holmium-based nanoparticles, such as PEG-HoF₃ NPs, demonstrate paramagnetism and utility as -weighted MRI contrast agents . The magnetic moment of () suggests that holmium tripropan-2-olate could similarly enhance MRI contrast, though this requires experimental validation.

Challenges and Future Directions

The primary limitation of holmium tripropan-2-olate is its moisture sensitivity, which complicates storage and application in aqueous environments. Future research should focus on:

-

Stabilization Strategies: Encapsulation in hydrophobic matrices or synthesis of air-stable derivatives.

-

Spectroscopic Validation: Detailed photoluminescence and magnetic studies to confirm theoretical predictions.

-

Toxicity Profiling: Assessing biocompatibility for potential medical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume